N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a pyrrole and pyrimidine ring system, linked through an ethyl chain to a thiophene sulfonamide group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such aseIF4E and myeloid cell leukaemia 1 (Mcl-1) . These proteins play crucial roles in cellular processes such as protein synthesis and apoptosis .
Mode of Action
Similar compounds have been found to reduce the level ofphosphorylated eIF4E and induce apoptosis by down-regulating the anti-apoptotic protein Mcl-1 and by cleaving poly (ADP-ribose)polymerase (PARP) . This suggests that the compound may interact with its targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
The modulation of proteins like eif4e, mcl-1, and parp suggests that the compound may affect pathways related toprotein synthesis and apoptosis .
Result of Action
Similar compounds have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that the compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrimidines and suitable electrophiles.
Introduction of the Pyrrole Group: The pyrrole ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyrrole boronic acid derivative and a halogenated pyrimidine.
Linking the Ethyl Chain: The ethyl chain can be introduced through a nucleophilic substitution reaction, where an ethyl halide reacts with the amino group on the pyrimidine ring.
Attachment of the Thiophene Sulfonamide: The final step involves the sulfonation of thiophene followed by the formation of the sulfonamide linkage with the ethylamine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Typical reagents include alkyl halides, acyl chlorides, and various nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as kinase inhibitors or other enzyme modulators.
Biological Studies: It can be used to study the interactions of pyrrole and pyrimidine derivatives with biological macromolecules.
Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: It may find use in the development of new materials or as a catalyst in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the pyrimidine ring system and have shown potential as kinase inhibitors.
Thiophene Sulfonamides: Compounds with a thiophene sulfonamide group are known for their biological activity and are used in various therapeutic applications.
Indole Derivatives: Indole-based compounds are structurally similar and have diverse biological activities, including antiviral and anticancer properties.
Uniqueness
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of both pyrrole and pyrimidine rings linked to a thiophene sulfonamide group provides a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S2/c20-23(21,14-4-3-9-22-14)18-6-5-15-12-10-13(17-11-16-12)19-7-1-2-8-19/h1-4,7-11,18H,5-6H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDZWQHJXGCBKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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